molecular formula C5H5N5S B12655991 2-Amino-7,9-dihydro-8H-purine-8-thione CAS No. 1196-80-1

2-Amino-7,9-dihydro-8H-purine-8-thione

Cat. No.: B12655991
CAS No.: 1196-80-1
M. Wt: 167.19 g/mol
InChI Key: LBQXTJSCTWFWNY-UHFFFAOYSA-N
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Description

2-Amino-7,9-dihydro-8H-purine-8-thione is a chemical compound with the molecular formula C₅H₅N₅S It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7,9-dihydro-8H-purine-8-thione typically involves the reaction of guanine with hydrogen sulfide in the presence of a base. The reaction conditions often include:

    Temperature: Moderate to high temperatures to facilitate the reaction.

    Solvent: Aqueous or organic solvents depending on the specific synthetic route.

    Catalysts: Bases such as sodium hydroxide or potassium hydroxide to promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include:

    Continuous flow reactors: To maintain consistent reaction conditions.

    Purification techniques: Such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7,9-dihydro-8H-purine-8-thione undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the thione group.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the purine ring.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Can lead to the formation of sulfoxides or sulfones.

    Reduction: Can yield thiol derivatives.

    Substitution: Can produce various substituted purine derivatives.

Scientific Research Applications

2-Amino-7,9-dihydro-8H-purine-8-thione has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of autoimmune diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-7,9-dihydro-8H-purine-8-thione involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes, such as Janus kinase 3 (JAK3), which plays a role in cellular signaling pathways. The compound can bind to the active site of the enzyme, preventing its normal function and thereby exerting its effects.

Comparison with Similar Compounds

2-Amino-7,9-dihydro-8H-purine-8-thione can be compared with other similar compounds, such as:

    2-Amino-7,9-dihydro-8H-purine-8-one: Similar structure but with an oxygen atom instead of sulfur.

    6-Mercaptopurine: Another purine derivative with a thiol group at the 6-position.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties.

Properties

CAS No.

1196-80-1

Molecular Formula

C5H5N5S

Molecular Weight

167.19 g/mol

IUPAC Name

2-amino-7,9-dihydropurine-8-thione

InChI

InChI=1S/C5H5N5S/c6-4-7-1-2-3(9-4)10-5(11)8-2/h1H,(H4,6,7,8,9,10,11)

InChI Key

LBQXTJSCTWFWNY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)N)NC(=S)N2

Origin of Product

United States

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